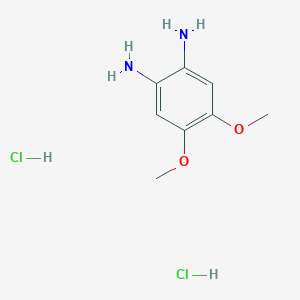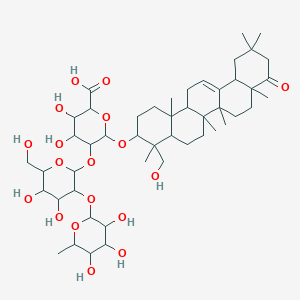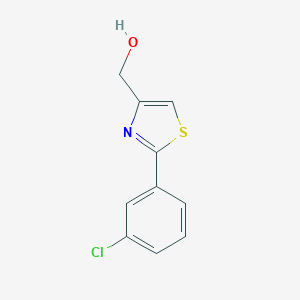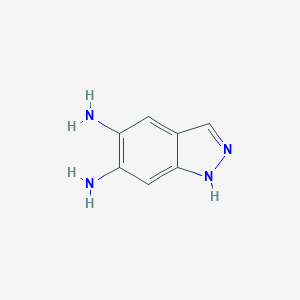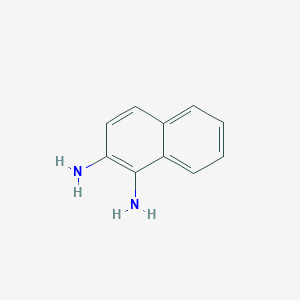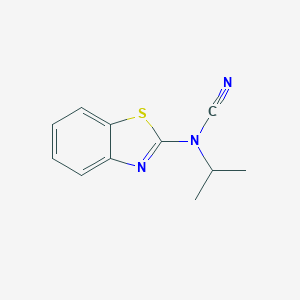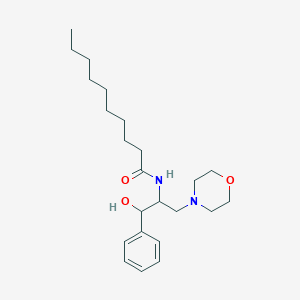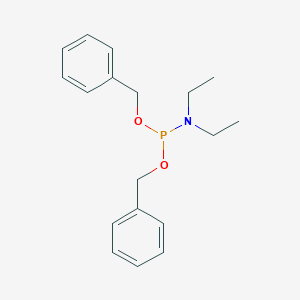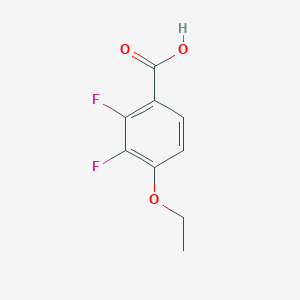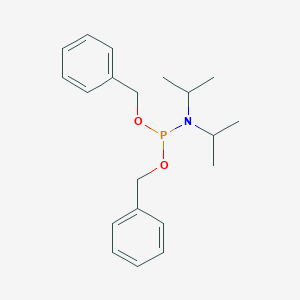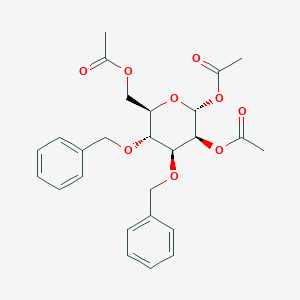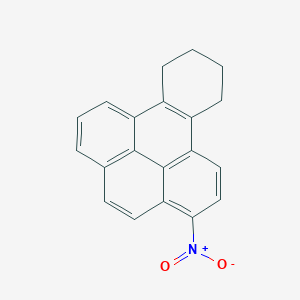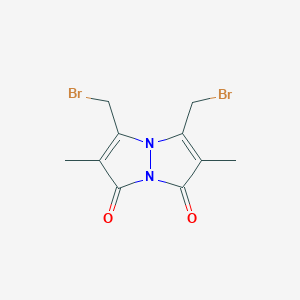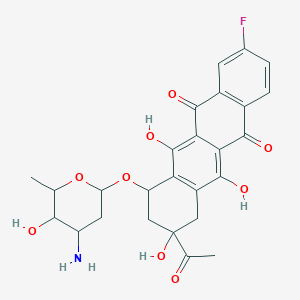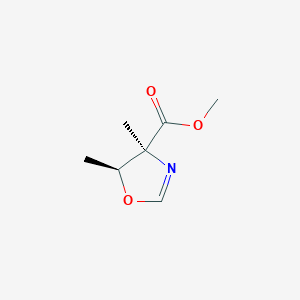
(4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate, also known as MDOC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MDOC is a heterocyclic compound that belongs to the oxazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate is not fully understood. However, it has been suggested that (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate may exert its antimicrobial and antifungal activities by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and cell wall components. In addition, (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemische Und Physiologische Effekte
(4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate in lab experiments is its broad spectrum of biological activities. (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been found to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities, making it a versatile compound for various applications. However, one of the limitations of using (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including bacterial and fungal infections, cancer, and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, the development of novel synthesis methods and analogs of (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate may lead to the discovery of compounds with improved biological activities and pharmacokinetic properties.
Synthesemethoden
The synthesis of (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate involves the reaction between methyl 2-oxo-4-phenylbutanoate and 2,3-dimethyl-2,3-dihydrofuran in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition and subsequent cyclization to form the oxazole ring. The product is then purified by column chromatography to obtain pure (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities. (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It also exhibits antifungal activity against Candida albicans and Aspergillus niger. In addition, (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
CAS-Nummer |
120134-00-1 |
|---|---|
Produktname |
(4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate |
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
methyl (4S,5S)-4,5-dimethyl-5H-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-5-7(2,6(9)10-3)8-4-11-5/h4-5H,1-3H3/t5-,7-/m0/s1 |
InChI-Schlüssel |
FFWVNFXQTMTMJC-FSPLSTOPSA-N |
Isomerische SMILES |
C[C@H]1[C@@](N=CO1)(C)C(=O)OC |
SMILES |
CC1C(N=CO1)(C)C(=O)OC |
Kanonische SMILES |
CC1C(N=CO1)(C)C(=O)OC |
Synonyme |
4-Oxazolecarboxylicacid,4,5-dihydro-4,5-dimethyl-,methylester,(4S-cis)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



